molecular formula C14H10N6O2S B2374072 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine CAS No. 2034243-85-9

5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine

Cat. No.: B2374072
CAS No.: 2034243-85-9
M. Wt: 326.33
InChI Key: SCSKTGOQMQCURE-UHFFFAOYSA-N
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Description

5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is a useful research compound. Its molecular formula is C14H10N6O2S and its molecular weight is 326.33. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine typically involves multi-step processes. A common route involves the initial preparation of the thiophene derivative, which is then reacted with various reagents to form the 1,2,4-oxadiazole ring. Subsequent reactions include the incorporation of the pyrimidine ring and the isoxazole moiety. Each step may require specific conditions, such as varying temperatures, pressures, and catalysts to ensure efficient conversion and high yield.

Industrial Production Methods: : In an industrial setting, the production of this compound may involve automated, high-throughput techniques to streamline the multi-step synthesis. The process would be optimized for scalability and cost-efficiency, often incorporating continuous flow reactors and advanced purification methods to produce the compound in large quantities while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is influenced by the various functional groups present, such as the isoxazole and oxadiazole rings, which can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Reaction conditions vary widely but often involve carefully controlled environments to prevent unwanted side reactions.

Major Products: : The major products of these reactions depend on the specific reaction pathway. For instance, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce new functional groups, enhancing the compound's properties or providing intermediates for further modification.

Scientific Research Applications

Chemistry: : In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse reactivity makes it a valuable tool for synthetic chemists.

Biology and Medicine: : In biology and medicine, 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is investigated for its pharmacological properties

Industry: : Industrially, this compound could be used in the development of new materials, such as polymers with enhanced properties, or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action: : The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed pharmacological effects. For example, it might inhibit or activate a particular enzyme, altering cellular processes in a way that produces therapeutic outcomes.

Comparison with Similar Compounds

Unique Properties: : Compared to similar compounds, 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine is distinguished by its unique combination of functional groups, which endows it with a distinct reactivity profile and potential biological activity.

List of Similar Compounds

  • 5-methyl-N-(5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridine-4-yl)isoxazol-3-amine

  • 5-methyl-N-(5-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine

  • 5-methyl-N-(5-(3-(benzothiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)isoxazol-3-amine

Properties

IUPAC Name

5-methyl-N-[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O2S/c1-8-5-11(19-21-8)17-12-9(6-15-7-16-12)14-18-13(20-22-14)10-3-2-4-23-10/h2-7H,1H3,(H,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSKTGOQMQCURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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